molecular formula C16H24 B13957515 1-Butyl-4-ethyl-1,2,3,4-tetrahydronaphthalene CAS No. 61761-56-6

1-Butyl-4-ethyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B13957515
CAS No.: 61761-56-6
M. Wt: 216.36 g/mol
InChI Key: HZGCEAFNCGCFJR-UHFFFAOYSA-N
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Description

1-Butyl-4-ethyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C16H24. It belongs to the class of tetrahydronaphthalenes, which are derivatives of naphthalene where the aromatic ring system is partially hydrogenated. This compound is characterized by the presence of butyl and ethyl substituents on the tetrahydronaphthalene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butyl-4-ethyl-1,2,3,4-tetrahydronaphthalene can be synthesized through various methods. One common approach involves the alkylation of 1,2,3,4-tetrahydronaphthalene with butyl and ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like toluene or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of naphthalene derivatives followed by selective alkylation

Chemical Reactions Analysis

Types of Reactions

1-Butyl-4-ethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can further hydrogenate the compound to fully saturated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Friedel-Crafts alkylation using alkyl halides and a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Fully saturated hydrocarbons.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

1-Butyl-4-ethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized as a solvent and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-butyl-4-ethyl-1,2,3,4-tetrahydronaphthalene depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with hydrophobic pockets in proteins or lipid membranes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-4-hexyl-1,2,3,4-tetrahydronaphthalene
  • 1-Butyl-1,2,3,4-tetrahydronaphthalene
  • 1,2,3,4-Tetrahydronaphthalene

Uniqueness

1-Butyl-4-ethyl-1,2,3,4-tetrahydronaphthalene is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. The presence of both butyl and ethyl groups provides a distinct steric and electronic environment compared to other tetrahydronaphthalene derivatives.

Properties

CAS No.

61761-56-6

Molecular Formula

C16H24

Molecular Weight

216.36 g/mol

IUPAC Name

1-butyl-4-ethyl-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C16H24/c1-3-5-8-14-12-11-13(4-2)15-9-6-7-10-16(14)15/h6-7,9-10,13-14H,3-5,8,11-12H2,1-2H3

InChI Key

HZGCEAFNCGCFJR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(C2=CC=CC=C12)CC

Origin of Product

United States

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